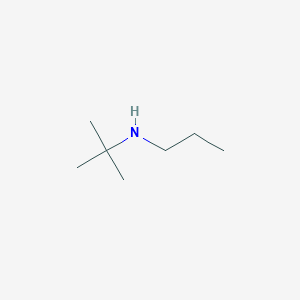

Tert-butyl(propyl)amine

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-N-propylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-5-6-8-7(2,3)4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQGARKSJMMQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497763 | |

| Record name | N-tert-Butylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22675-81-6 | |

| Record name | N-(1,1-Dimethylethyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22675-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl(propyl)amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with propyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{CNH}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{X} \rightarrow \text{(CH}_3\text{)}_3\text{CNHCH}_2\text{CH}_2\text{CH}_3 + \text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, this compound is often produced through the direct amination of isobutylene using zeolite catalysts. This method is efficient and yields high purity products. The reaction can be represented as: [ \text{NH}_3 + \text{CH}_2=\text{C(CH}_3\text{)}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CNH}_2 ]

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl(propyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenated compounds and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Pharmaceuticals:

TBPA serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitutions allows for the formation of complex organic molecules. For instance, TBPA can be used to synthesize nitrogen-containing heterocycles, which are prevalent in many bioactive compounds and drugs.

2. Catalyst in Organic Reactions:

TBPA has been employed as a catalyst or co-catalyst in several organic reactions, including:

- Aziridination Reactions: TBPA acts as a base in the aziridination of alkenes, facilitating the formation of aziridines, which are important building blocks in medicinal chemistry .

- N-alkylation Reactions: The compound can be utilized for N-alkylation processes, where it helps introduce alkyl groups into amines or other nucleophiles, enhancing their biological activity .

Industrial Applications

1. Solvent Properties:

TBPA is recognized for its solvent capabilities, particularly in the removal of surfactants and capping agents from nanoparticle surfaces. This property is beneficial in nanotechnology and materials science, where clean surfaces are essential for further processing and application .

2. Agrochemical Development:

The compound is also investigated for its potential use in agrochemicals. Its structural characteristics allow for modifications that can lead to the development of new herbicides or pesticides that target specific biological pathways in pests or weeds .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of TBPA in synthesizing a series of piperidine derivatives, which are known for their pharmacological properties. The reaction conditions optimized with TBPA led to improved yields and selectivity for the desired products, indicating its effectiveness as a synthetic tool in medicinal chemistry.

Case Study 2: Nanoparticle Surface Modification

Research involving TBPA as a solvent highlighted its efficiency in removing unwanted surfactants from nanoparticle surfaces. This application is significant in enhancing the performance of nanoparticles in drug delivery systems and catalysis.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug compounds | Facilitates complex organic synthesis |

| Organic Reactions | Catalyst for aziridination | Enhances reaction efficiency |

| Solvent Properties | Removal of surfactants | Improves surface cleanliness |

| Agrochemical Development | Potential herbicide synthesis | Targets specific biological pathways |

Wirkmechanismus

The mechanism by which tert-butyl(propyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Tert-butyl(propyl)amine and Related Amines

*Estimated values based on structural analogs.

Key Observations :

- Branching Effects : this compound’s tert-butyl group introduces steric hindrance, reducing reactivity compared to linear propylamine . This contrasts with Cocamidopropylamine Oxide, where the hydrophilic head enhances solubility despite a long hydrophobic tail .

- Boiling Points : this compound’s higher boiling point (~130–150°C) compared to tert-butylamine (44–46°C) reflects increased molecular weight and van der Waals interactions from the propyl chain.

Reactivity Trends

- Steric Hindrance : The tert-butyl group in this compound reduces nucleophilicity at nitrogen, making it less reactive in SN2 reactions compared to propylamine. DFT studies confirm that branched radicals (e.g., tert-butyl) exhibit lower electrophilicity than linear analogs (e.g., propyl) .

- Catalytic Roles : Tert-butylamine derivatives are used in polyurethane foam catalysts (), whereas this compound’s bulkiness may favor selective reactions in organic synthesis.

Biologische Aktivität

Tert-butyl(propyl)amine is an organic compound that, while less studied than its simpler counterparts, has shown significant biological activity. This article aims to summarize its biological properties, synthesis, applications, and relevant research findings.

Chemical Structure : this compound is a tertiary amine characterized by a tert-butyl group attached to a propylamine moiety. Its molecular formula is .

Synthesis : The synthesis typically involves the reaction of tert-butyl chloride with propylamine. This reaction can be facilitated by various catalysts, including zeolites, which enhance yield and selectivity during the amination process .

1. Antimicrobial Properties

Tert-butylamines, including this compound, are known for their antimicrobial properties. Research indicates that quaternary ammonium compounds (QACs), which include structures similar to tert-butylamines, exhibit potent antimicrobial activity against a range of pathogens. The mechanism often involves membrane disruption and interference with intracellular processes .

- Case Study : A study highlighted the effectiveness of QACs against multidrug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus. These compounds were found to induce protein aggregation leading to cell death at low concentrations, suggesting potential for development as antibiotics .

2. Pharmacological Applications

Tert-butylamines have been utilized in pharmacology as counterions in various drug formulations. For instance, under the name erbumine, tert-butylamine has been used in the formulation of perindopril erbumine, an antihypertensive medication. The presence of tert-butylamine enhances the solubility and stability of the drug compound .

Table 1: Summary of Biological Activities

The biological activity of tert-butylamines can be attributed to their ability to interact with cellular membranes and proteins. The structural characteristics of these compounds allow them to disrupt lipid bilayers, leading to increased permeability and eventual cell lysis at higher concentrations.

Q & A

Q. What are the common synthetic routes for tert-butyl(propyl)amine, and what experimental conditions optimize yield?

this compound can be synthesized via alkylation of primary amines with tert-butyl halides or reductive amination of ketones. Key steps include:

- Alkylation : React propylamine with tert-butyl bromide under reflux in anhydrous THF, using NaHCO₃ to neutralize HBr .

- Reductive Amination : Use tert-butyl ketone with propylamine and a reducing agent (e.g., NaBH₃CN) in methanol at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity .

Optimization Tips :

- Maintain pH 8–9 to prevent unwanted hydrolysis .

- Use molecular sieves (4Å) to remove moisture in solvent-sensitive reactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- NMR Spectroscopy : ¹H NMR (δ 1.05 ppm for tert-butyl CH₃, δ 2.65 ppm for N–CH₂–) and ¹³C NMR (δ 28.5 ppm for C(CH₃)₃) confirm branching .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 116.2 .

- FT-IR : N–H stretch at ~3350 cm⁻¹ and C–N vibration at 1250 cm⁻¹ .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Storage : Store under argon at 2–8°C; sensitive to CO₂ and moisture, forming carbamates .

- Reactivity : Avoid strong acids (risk of decomposition) and oxidizing agents (potential N-oxide formation) .

Advanced Research Questions

Q. How do computational methods predict the pharmacological activity of this compound derivatives?

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinity to G-protein-coupled receptors (GPCRs) via tert-butyl’s hydrophobic interactions .

- ADMET Prediction : SwissADME estimates log P = 2.1 (moderate lipophilicity) and CNS permeability (Blood-Brain Barrier Score: 0.78) .

- SAR Analysis : Substituting propyl with bulkier chains (e.g., hexyl) reduces solubility but enhances receptor selectivity .

Q. What contradictions exist in reported biological data for this compound analogs, and how can they be resolved?

- Contradiction : Some studies report antitumor activity (IC₅₀ = 12 µM), while others show no effect.

- Resolution :

- Validate assay conditions (e.g., cell line specificity: HCT-116 vs. HEK293) .

- Check stereochemical purity: Impure enantiomers may mask activity .

- Compare solvent effects: DMSO >1% can alter membrane permeability .

Q. How does this compound interact with atmospheric pollutants, and what environmental implications arise?

- Nucleation Role : At 10¹¹ molecules/cm³, this compound enhances sulfuric acid aerosol nucleation by 100×, contributing to secondary organic aerosol (SOA) formation .

- Degradation Pathway : Reacts with OH radicals (k = 4.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), forming nitrosamines under UV light .

Q. What role does this compound play in CO₂ capture materials, and how does amine efficiency vary?

- Adsorption Mechanism : Grafted onto silica (e.g., SBA-15), it acts as a chemisorbent via carbamate formation.

- Efficiency Metrics :

| Amine Type | CO₂ Capacity (mmol/g) | Amine Efficiency |

|---|---|---|

| Primary | 2.1 | 0.45 |

| Tertiary | 1.3 | 0.28 |

| Primary amines show higher efficiency due to direct CO₂ binding . |

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Alkylation | 78 | 95 | Competing elimination |

| Reductive Amination | 65 | 92 | Over-reduction of ketone |

Q. Table 2. Spectroscopic Reference Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | 1.05 (s, 9H), 2.65 (t, 2H) | tert-butyl, N–CH₂– |

| IR | 3350 (N–H), 1250 (C–N) | Stretch and bend modes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.